molecular formula C17H18N2O3 B1673928 2(1H)-Pyridinone, 3-(2-(2-benzoxazolyl)ethyl)-5-ethyl-6-(hydroxymethyl)- CAS No. 139548-02-0

2(1H)-Pyridinone, 3-(2-(2-benzoxazolyl)ethyl)-5-ethyl-6-(hydroxymethyl)-

Cat. No.: B1673928
CAS No.: 139548-02-0
M. Wt: 298.34 g/mol
InChI Key: OOWYYMHQCRLNSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L 698680 is a 6-hydroxy metabolite of L-696229.

Properties

CAS No.

139548-02-0

Molecular Formula

C17H18N2O3

Molecular Weight

298.34 g/mol

IUPAC Name

3-[2-(1,3-benzoxazol-2-yl)ethyl]-5-ethyl-6-(hydroxymethyl)-1H-pyridin-2-one

InChI

InChI=1S/C17H18N2O3/c1-2-11-9-12(17(21)19-14(11)10-20)7-8-16-18-13-5-3-4-6-15(13)22-16/h3-6,9,20H,2,7-8,10H2,1H3,(H,19,21)

InChI Key

OOWYYMHQCRLNSR-UHFFFAOYSA-N

SMILES

CCC1=C(NC(=O)C(=C1)CCC2=NC3=CC=CC=C3O2)CO

Canonical SMILES

CCC1=C(NC(=O)C(=C1)CCC2=NC3=CC=CC=C3O2)CO

Appearance

Solid powder

139548-02-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3-(2-(benzoxazol-2-yl)ethyl)-5- ethyl-6-hydroxymethylpyridin-2-(1H)-one
L 698,680
L 698680
L-698,680
L-698680

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 3-[2-(benzoxazol-2-yl)ethyl]-5-ethyl-6-benzyloxymethyl-2(1H)-pyridinone (198 mg, 0.51 mmol) in dry methylene chloride (6 mL) was cooled in an ice/acetone bath and 1M boron tribromide/hexane (1.5 mL, 1.5 mmol) was added dropwise to give a white precipitate. This suspension was stirred for one hour and then the reaction was quenched by addition of saturated aqueous NaHCO3 (10 mL). After stirring for 0.5 hours, the product was extracted into CH2Cl2, dried, filtered and the solvent evaporated to give a solid. Trituration with diethyl ether gave product as a tan solid. Recrystallization from ethyl acetate afforded a light yellow solid with m.p. of 155°-156° C.
Name
3-[2-(benzoxazol-2-yl)ethyl]-5-ethyl-6-benzyloxymethyl-2(1H)-pyridinone
Quantity
198 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
boron tribromide hexane
Quantity
1.5 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2(1H)-Pyridinone, 3-(2-(2-benzoxazolyl)ethyl)-5-ethyl-6-(hydroxymethyl)-
Reactant of Route 2
2(1H)-Pyridinone, 3-(2-(2-benzoxazolyl)ethyl)-5-ethyl-6-(hydroxymethyl)-
Reactant of Route 3
2(1H)-Pyridinone, 3-(2-(2-benzoxazolyl)ethyl)-5-ethyl-6-(hydroxymethyl)-
Reactant of Route 4
2(1H)-Pyridinone, 3-(2-(2-benzoxazolyl)ethyl)-5-ethyl-6-(hydroxymethyl)-
Reactant of Route 5
2(1H)-Pyridinone, 3-(2-(2-benzoxazolyl)ethyl)-5-ethyl-6-(hydroxymethyl)-
Reactant of Route 6
2(1H)-Pyridinone, 3-(2-(2-benzoxazolyl)ethyl)-5-ethyl-6-(hydroxymethyl)-

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